molecular formula C14H17N3O3S2 B2949928 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2097859-58-8

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2949928
CAS No.: 2097859-58-8
M. Wt: 339.43
InChI Key: QUWFFJSYFVUSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound features a cinnoline core, which is known for its biological activity, fused with a thiophene sulfonamide moiety, making it an intriguing subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Cinnoline Core: : This step usually starts with the cyclization of a substituted benzene and hydrazine to form the basic cinnoline structure.

  • Introduction of the Thiophene Sulfonamide Moiety: : This can be achieved through sulfonation reactions, often using sulfonyl chlorides under conditions such as basic or acidic catalysts to attach the thiophene group.

Industrial Production Methods

Scaling up the synthesis for industrial production may involve optimization of reaction conditions for higher yield and purity, such as:

  • Optimization of Solvents: : Selecting appropriate solvents that maximize the solubility of intermediates and final products.

  • Catalyst Selection: : Using catalysts to increase reaction rates and selectivity.

  • Purification Techniques: : Employing crystallization, distillation, or chromatography for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:

  • Oxidation: : Where it reacts with oxidizing agents, potentially modifying the cinnoline or thiophene parts of the molecule.

  • Reduction: : Reactions with reducing agents might alter the 3-oxo group to an alcohol or further.

  • Substitution: : The thiophene sulfonamide group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

  • Substitution: : Electrophilic reagents such as alkyl halides under basic conditions.

Major Products

The major products formed from these reactions typically depend on the nature of the reagents and conditions used but may include modified cinnoline derivatives or thiophene analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing other complex molecules.

Biology

In biological contexts, the cinnoline core has shown potential for bioactivity, which may be enhanced or modified by the attached thiophene sulfonamide group.

Medicine

Potential medicinal applications include:

  • Anticancer agents: : Research into cinnoline derivatives has indicated possible anticancer properties.

  • Antimicrobial agents:

Industry

In industrial applications, this compound might be used in the development of advanced materials due to its unique structural properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide exerts its effects depends on its application:

  • Biological Systems: : It may interact with specific enzymes or receptors, inhibiting or modifying their activity.

  • Chemical Reactions: : It can act as a ligand in coordination chemistry or as a substrate in organic synthesis, facilitating various reactions.

Comparison with Similar Compounds

Similar Compounds

  • Cinnoline Derivatives: : These include other molecules with a cinnoline core, which may share similar biological activities.

  • Thiophene Sulfonamides: : Compounds featuring a thiophene ring attached to a sulfonamide group, known for their various applications in material science and medicinal chemistry.

Uniqueness

What sets N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide apart is its hybrid structure, combining the bioactive cinnoline core with the thiophene sulfonamide group, potentially leading to enhanced or novel properties not found in the individual components.

Through detailed study and application, this compound holds promise for contributing significantly to advancements in multiple scientific fields.

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-13-10-11-4-1-2-5-12(11)16-17(13)8-7-15-22(19,20)14-6-3-9-21-14/h3,6,9-10,15H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWFFJSYFVUSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.